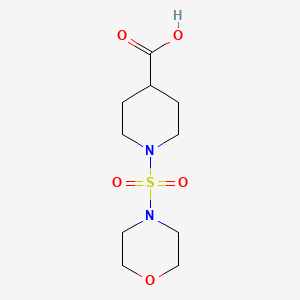

1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid

説明

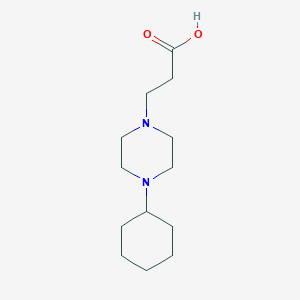

“1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C10H18N2O5S . It has a molecular weight of 278.33 g/mol . This compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O5S/c13-10(14)9-1-3-11(4-2-9)18(15,16)12-5-7-17-8-6-12/h9H,1-8H2,(H,13,14) . Its canonical SMILES representation is C1CN(CCC1C(=O)O)S(=O)(=O)N2CCOCC2 .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 95.5 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 278.09364285 g/mol .科学的研究の応用

Synthesis and Medicinal Applications

Cathepsin S Inhibition : A study by Latli et al. (2012) details the synthesis of a potent reversible and selective cathepsin S inhibitor, which includes a morpholine-4-carboxylic acid derivative. This compound could be significant in the development of new therapeutic agents (Latli et al., 2012).

Anti-Cancer Activity : Research by Allison et al. (2006) discovered a novel series of cholecystokinin-2 receptor antagonists, with one compound exhibiting promising pharmacokinetic properties and potential in vivo inhibition of pentagastrin-stimulated acid secretion (Allison et al., 2006).

Chemical Synthesis and Characterization

Nanomagnetic Reusable Catalyst : Ghorbani‐Choghamarani and Azadi (2015) developed Fe3O4 nanoparticles functionalized with Piperidine-4-carboxylic acid (PPCA), which acted as a novel catalyst in the synthesis of certain derivatives. This showcases the compound's potential in nanotechnology and catalysis (Ghorbani‐Choghamarani & Azadi, 2015).

Synthesis of Quinazolinone Derivatives : Acharyulu et al. (2008) synthesized new 4(3H)-quinazolinone derivatives using a morpholine and piperidine-4one derivative. This demonstrates the compound's utility in creating pharmacologically relevant structures (Acharyulu et al., 2008).

Surface and Antimicrobial Properties

- Surface and Antimicrobial Properties : El-Sadek et al. (2008) explored the synthesis of unsaturated fatty N-acyl morpholide and piperidide derivatives, finding significant antimicrobial spectra and favorable surface tension properties. This underscores the compound's relevance in developing antimicrobial agents (El-Sadek et al., 2008).

Liquid Crystal and Biological Studies

- Liquid Crystal and Biological Activities : Mahendra and Rai (2016) synthesized pyrazole substituted pyridine carboxylates and acids, key intermediates for Apixaban synthesis, using a morpholine derivative. Their study provided insights into the liquid crystalline properties and biological activities of these compounds (Mahendra & Rai, 2016).

特性

IUPAC Name |

1-morpholin-4-ylsulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5S/c13-10(14)9-1-3-11(4-2-9)18(15,16)12-5-7-17-8-6-12/h9H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXOWZOKHYBFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390527 | |

| Record name | 1-(morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid | |

CAS RN |

897766-44-8 | |

| Record name | 1-(morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine](/img/structure/B1335131.png)

![Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B1335143.png)